N-methyl-2H-1,3-benzodioxole-5-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

N-Methyl-2H-1,3-benzodioxole-5-sulfonamide (CAS 1263276-68-1; synonym N-methyl-1,3-dioxaindane-5-sulfonamide) is a secondary sulfonamide featuring a 1,3-benzodioxole (methylenedioxyphenyl) core substituted at the 5-position with an N-methylsulfamoyl group. With a molecular formula of C₈H₉NO₄S (MW 215.23), this compound occupies a physicochemical space (LogP ~0.32, TPSA 64.63 Ų) that balances modest lipophilicity with hydrogen-bonding capacity, positioning it as a compact, fragment-like scaffold for sulfonamide-based inhibitor design.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
Cat. No. B13300103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2H-1,3-benzodioxole-5-sulfonamide
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C8H9NO4S/c1-9-14(10,11)6-2-3-7-8(4-6)13-5-12-7/h2-4,9H,5H2,1H3
InChIKeyBKVUJSYYAGYIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2H-1,3-benzodioxole-5-sulfonamide – Procurement-Ready Benzodioxole Sulfonamide Building Block for Medicinal Chemistry and Fragment-Based Discovery


N-Methyl-2H-1,3-benzodioxole-5-sulfonamide (CAS 1263276-68-1; synonym N-methyl-1,3-dioxaindane-5-sulfonamide) is a secondary sulfonamide featuring a 1,3-benzodioxole (methylenedioxyphenyl) core substituted at the 5-position with an N-methylsulfamoyl group . With a molecular formula of C₈H₉NO₄S (MW 215.23), this compound occupies a physicochemical space (LogP ~0.32, TPSA 64.63 Ų) that balances modest lipophilicity with hydrogen-bonding capacity, positioning it as a compact, fragment-like scaffold for sulfonamide-based inhibitor design . The benzodioxole motif is a privileged structure in medicinal chemistry, found in anticancer agents (etoposide, podophyllotoxin), COX inhibitors, and carbonic anhydrase inhibitors, while the N-methylsulfonamide moiety provides a mono-substituted hydrogen-bond donor/acceptor interface distinct from primary sulfonamides [1][2].

Why N-Methyl-2H-1,3-benzodioxole-5-sulfonamide Cannot Be Replaced by Generic Benzodioxole Sulfonamides


Substituting N-methyl-2H-1,3-benzodioxole-5-sulfonamide with apparently similar benzodioxole sulfonamides introduces consequential differences in physicochemical and pharmacological properties. Compared to the unsubstituted parent 1,3-benzodioxole-5-sulfonamide (CAS 5279-49-2), N-methylation reduces topological polar surface area (TPSA) by approximately 18% (from 78.62 to 64.63 Ų) and increases computed LogP from ~0.06 to ~0.32, altering predicted membrane permeability . Critically, N-methylation eliminates one hydrogen-bond donor (from 2 to 1), which can shift selectivity profiles against targets such as carbonic anhydrase isoforms where primary sulfonamide NH₂ coordination to the zinc ion is mechanistically essential [1]. Regioisomeric variants such as N-(1,3-benzodioxol-5-ylmethyl)methanesulfonamide (CAS 184041-99-4) differ in connectivity: the sulfonamide is attached via a methylene spacer rather than directly to the aromatic ring, altering conformational flexibility and electronic distribution across the scaffold [2]. Positional isomers (4-sulfonamide vs. 5-sulfonamide) further change ring electronics and steric presentation. These differences are quantifiable (see Section 3) and preclude casual interchange.

Quantitative Differentiation Evidence: N-Methyl-2H-1,3-benzodioxole-5-sulfonamide vs. Closest Analogs


Lipophilicity Shift: N-Methylation Increases LogP by ~0.26–0.56 Log Units vs. Primary Sulfonamide Parent

N-Methylation of the sulfonamide group in N-methyl-2H-1,3-benzodioxole-5-sulfonamide increases computed LogP from approximately 0.06 to 0.32, compared to the primary sulfonamide parent 1,3-benzodioxole-5-sulfonamide . This represents a ~5-fold increase in predicted octanol-water partition coefficient based on the LogP difference, which is expected to enhance passive membrane permeability according to Lipinski's and related drug-likeness frameworks [1]. An alternative ACD/Labs computed LogP for the parent compound (0.63) yields a smaller delta but still indicates directionally consistent lipophilicity modulation .

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Reduction: 18% Lower TPSA Improves Predicted CNS and Cellular Penetration

The N-methyl substitution on N-methyl-2H-1,3-benzodioxole-5-sulfonamide reduces the topological polar surface area (TPSA) from 78.62 Ų (parent primary sulfonamide) to 64.63 Ų, a decrease of approximately 18% . This TPSA value falls below the commonly cited 70 Ų threshold for predicted blood-brain barrier penetration and below the 90 Ų threshold for favorable oral absorption, whereas the parent compound exceeds both thresholds [1]. Using ACD/Labs data, the parent compound TPSA is 87 Ų, yielding an even larger ΔTPSA of −22.37 Ų (−26%) .

TPSA Blood-brain barrier Cellular permeability

Hydrogen Bond Donor Count Reduction: N-Methyl Analog Presents 1 HBD vs. 2 HBD in Primary Sulfonamide, Altering Target Engagement Capacity

N-Methyl-2H-1,3-benzodioxole-5-sulfonamide possesses exactly one hydrogen-bond donor (the sulfonamide N–H), compared to two hydrogen-bond donors in the primary sulfonamide parent 1,3-benzodioxole-5-sulfonamide (the –SO₂NH₂ group) . In carbonic anhydrase (CA) pharmacology, primary sulfonamides bind the catalytic zinc ion via the deprotonated –SO₂NH⁻ moiety, with the second NH serving as a hydrogen-bond donor to Thr199 [1]. Secondary sulfonamides such as the N-methyl analog cannot adopt this canonical zinc-binding geometry and may exhibit altered CA isoform selectivity profiles, or may be inactive against classical CA targets while retaining activity against non-zinc-dependent targets [1][2].

Hydrogen bonding Sulfonamide zinc binding Selectivity

Regioisomeric Connectivity: Direct Ring Sulfonamide vs. Methylene-Bridged Methanesulfonamide Determines Conformational and Electronic Presentation

N-Methyl-2H-1,3-benzodioxole-5-sulfonamide bears the sulfonamide group directly on the benzodioxole aromatic ring at the 5-position (SMILES: CNS(=O)(=O)c1ccc2c(c1)OCO2) . Its close regioisomer, N-(1,3-benzodioxol-5-ylmethyl)methanesulfonamide (CAS 184041-99-4), positions the sulfonamide on a benzylic methylene carbon external to the ring system [1]. This structural difference alters the torsional profile: the target compound has 2 rotatable bonds (S–N and aryl–S) versus the regioisomer's more flexible methylene-linked scaffold. The direct ring attachment in the target compound provides greater conformational rigidity and places the sulfonamide in conjugation with the aromatic π-system, affecting electronic distribution and molecular recognition [2].

Regioisomerism Scaffold topology Molecular recognition

Synthetic Versatility: N-Methyl Sulfonamide as a Mono-Protected Intermediate for Sequential Functionalization vs. Primary Sulfonamide

The N-methyl group in N-methyl-2H-1,3-benzodioxole-5-sulfonamide serves as a latent protecting group, enabling chemoselective functionalization at alternative positions without competing reactions at the sulfonamide nitrogen. The parent compound 1,3-benzodioxole-5-sulfonamide has been demonstrated to react with 2,6-dichlorobenzoyl chloride in THF with triethylamine to yield the corresponding amide in 81.1% yield [1]. However, such acylation at the sulfonamide nitrogen precludes subsequent N–H modification. The N-methyl analog, by contrast, leaves the sulfonamide N–H available as a single hydrogen-bond donor for target engagement while blocking N-acylation pathways, enabling selective elaboration at the benzodioxole ring positions . Patent literature describes benzodioxole sulfonamide derivatives as acetylcholinesterase inhibitors and plant growth regulants, where N-substitution patterns directly modulate biological activity [2][3].

Synthetic intermediate Protecting group strategy Fragment elaboration

Optimal Procurement and Application Scenarios for N-Methyl-2H-1,3-benzodioxole-5-sulfonamide


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Non-Carbonic Anhydrase Enzymes

With MW 215.23, TPSA 64.63 Ų, LogP 0.32, and 1 HBD / 4 HBA, N-methyl-2H-1,3-benzodioxole-5-sulfonamide adheres to the Rule of Three for fragment-like compounds and is pre-equipped with a benzodioxole pharmacophore found in clinically validated anticancer and anti-inflammatory agents [1]. Its secondary sulfonamide cannot adopt the zinc-binding geometry required for classical carbonic anhydrase inhibition, making it a cleaner probe for non-CA targets compared to primary sulfonamide fragments that carry CA promiscuity liability [2]. The N-methyl group eliminates the need for sulfonamide nitrogen protection during library synthesis, streamlining fragment elaboration [3].

CNS-Penetrant Lead Optimization Programs

The TPSA of 64.63 Ų falls below the established 70 Ų threshold for predicted blood-brain barrier penetration, while the modest LogP of 0.32 avoids excessive lipophilicity that could lead to high tissue distribution and phospholipidosis risk [1]. In contrast, the parent primary sulfonamide (TPSA 78.62 Ų) exceeds this threshold, making the N-methyl analog the preferable starting point for neuroscience targets requiring CNS exposure [2]. The benzodioxole motif is precedented in CNS-active compounds including acetylcholinesterase inhibitors claimed in patent US9346818B2 [4].

Kinase and Non-Metalloenzyme Inhibitor Scaffold Design

The single sulfonamide N–H hydrogen-bond donor can engage kinase hinge regions or other ATP-binding pocket residues without the dual-donor geometry of primary sulfonamides that may introduce undesired binding modes or solubility penalties . Benzodioxole-containing sulfonamide analogues such as RPF151 have demonstrated antiproliferative activity against HUVEC cells at 10 μM, validating the scaffold's potential in oncology programs [1]. The 5-sulfonamide substitution pattern on the benzodioxole ring provides a defined vector for growing the fragment into lead-like chemical space through aromatic substitution chemistry [2].

Agrochemical Intermediate and Plant Growth Regulant Development

Patent US4502882A describes substituted 1,3-benzodioxole sulfonamides as plant growth regulants and herbicides, establishing industrial precedent for this compound class in agrochemical applications . The N-methyl secondary sulfonamide motif may confer enhanced metabolic stability in plant systems compared to primary sulfonamides, which are more susceptible to N-dealkylation and hydrolysis, though direct comparative environmental stability data for this specific compound is not available in the public domain [1].

Quote Request

Request a Quote for N-methyl-2H-1,3-benzodioxole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.